methyl 2-{[(4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)carbonyl]amino}benzoate
Overview
Description
Methyl 2-{[(4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)carbonyl]amino}benzoate is a useful research compound. Its molecular formula is C19H17N3O4S and its molecular weight is 383.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.09397721 g/mol and the complexity rating of the compound is 786. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Heterocyclic Systems
This compound serves as a precursor in the synthesis of a wide range of heterocyclic systems. For instance, it has been used to create fused pyrimidinones and other heterocyclic derivatives through reactions with different reagents. These synthesized compounds are studied for their potential applications in drug development and materials science due to their unique structural and chemical properties. The versatility of this compound in synthesizing various heterocyclic systems highlights its significance in chemical research and pharmaceutical development (Toplak et al., 1999; Stanovnik et al., 1990).
Fluorescent Properties and Whitening Agents
Research into the fluorescent properties of derivatives synthesized from this compound has opened avenues for their use as fluorescent whitening agents for polyester fibers. This application is particularly relevant in the textile industry, where the demand for materials with enhanced brightness and whiteness is significant. The exploration of these properties underscores the compound's utility beyond pharmaceuticals, extending its applications to material science (Rangnekar & Rajadhyaksha, 1986).
Green Chemistry Synthesis
The compound has also been involved in studies focusing on green chemistry synthesis techniques. One-pot, three-component condensation reactions in water have been developed to synthesize pyrimido[2,1-b]benzothiazoles efficiently, highlighting an environmentally friendly approach to chemical synthesis. This method emphasizes operational simplicity, high yield, and the use of water as a solvent, aligning with the principles of green chemistry to minimize environmental impact (Dandia et al., 2007).
Anticancer Activity
Furthermore, derivatives of this compound have been evaluated for their anticancer activity , illustrating the potential of these molecules in therapeutic applications. The synthesis of specific derivatives has led to compounds that exhibit significant activity against various cancer cell lines, offering promising avenues for the development of new anticancer drugs. This aspect of research underscores the compound's relevance in medicinal chemistry and oncology (Waghmare et al., 2013).
Properties
IUPAC Name |
methyl 2-[(4-oxo-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazole-3-carbonyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-26-18(25)11-6-2-3-7-13(11)21-16(23)12-10-20-19-22(17(12)24)14-8-4-5-9-15(14)27-19/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOLNNWGXSUDOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CN=C3N(C2=O)C4=C(S3)CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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